REACTION_SMILES
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[Al+3:4].[CH2:26]([Cl:27])[Cl:28].[CH3:24][OH:25].[Cl-:1].[Cl-:2].[Cl-:3].[Cl:14][c:15]1[cH:16][cH:17][c:18]([C:21](=[O:22])[Cl:23])[cH:19][n:20]1.[nH:5]1[cH:6][cH:7][c:8]2[c:9]1[n:10][cH:11][cH:12][cH:13]2>>[nH:5]1[cH:6][c:7]([C:21]([c:18]2[cH:17][cH:16][c:15]([Cl:14])[n:20][cH:19]2)=[O:22])[c:8]2[c:9]1[n:10][cH:11][cH:12][cH:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Cl)nc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1cnc2[nH]ccc2c1
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Name
|
|
Type
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product
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Smiles
|
O=C(c1ccc(Cl)nc1)c1c[nH]c2ncccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |